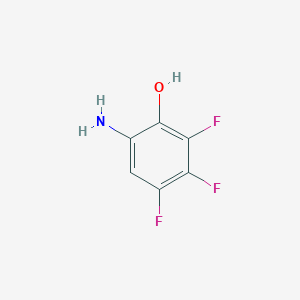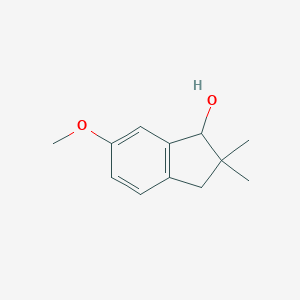
6-Methoxy-2,2-dimethyl-1,3-dihydroinden-1-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
GNE-140 est un inhibiteur puissant de la lactate déshydrogénase A (LDHA) et de la lactate déshydrogénase B (LDHB), des enzymes impliquées dans la voie métabolique de la glycolyse.
Méthodes De Préparation
Voies de synthèse et conditions de réaction
La synthèse de GNE-140 implique plusieurs étapes, à partir de précurseurs disponibles dans le commerce. Les étapes clés comprennent :
Formation de la structure de base : La structure de base de GNE-140 est synthétisée par une série de réactions de condensation et de cyclisation.
Modifications de groupes fonctionnels : Divers groupes fonctionnels sont introduits dans la structure de base par des réactions de substitution.
Purification : Le composé final est purifié à l’aide de techniques chromatographiques pour atteindre une pureté élevée.
Méthodes de production industrielle
La production industrielle de GNE-140 suit des voies de synthèse similaires, mais elle est optimisée pour une production à grande échelle. Cela implique :
Optimisation des conditions de réaction : Les conditions de réaction telles que la température, la pression et le solvant sont optimisées pour la mise à l’échelle.
Utilisation de catalyseurs : Des catalyseurs sont utilisés pour augmenter l’efficacité et le rendement des réactions.
Processus automatisés : Des processus de synthèse et de purification automatisés sont utilisés pour garantir la cohérence et la qualité.
Analyse Des Réactions Chimiques
Types de réactions
GNE-140 subit diverses réactions chimiques, notamment :
Oxydation : GNE-140 peut être oxydé dans des conditions spécifiques pour former des dérivés oxydés.
Réduction : Les réactions de réduction peuvent être utilisées pour modifier des groupes fonctionnels spécifiques au sein du composé.
Substitution : Les réactions de substitution sont couramment utilisées pour introduire ou modifier des groupes fonctionnels.
Réactifs et conditions courants
Oxydation : Les agents oxydants courants comprennent le permanganate de potassium et le peroxyde d’hydrogène.
Réduction : Des agents réducteurs tels que le borohydrure de sodium et l’hydrure de lithium et d’aluminium sont utilisés.
Substitution : Des réactifs comme les halogènes et les nucléophiles sont utilisés dans les réactions de substitution.
Principaux produits
Les principaux produits formés à partir de ces réactions comprennent divers dérivés de GNE-140, qui sont utilisés pour des études et des applications supplémentaires.
Applications de la recherche scientifique
GNE-140 a une large gamme d’applications dans la recherche scientifique :
Chimie : Utilisé comme composé outil pour étudier l’inhibition enzymatique et les voies métaboliques.
Biologie : Employé dans des études cellulaires pour comprendre le rôle de la LDHA et de la LDHB dans le métabolisme cellulaire.
Médecine : Investigé pour son potentiel en chimiothérapie, en particulier pour cibler le métabolisme des cellules cancéreuses.
Industrie : Utilisé dans le développement de nouveaux agents thérapeutiques et outils de diagnostic.
Applications De Recherche Scientifique
GNE-140 has a wide range of applications in scientific research:
Chemistry: Used as a tool compound to study enzyme inhibition and metabolic pathways.
Biology: Employed in cellular studies to understand the role of LDHA and LDHB in cellular metabolism.
Medicine: Investigated for its potential in cancer therapy, particularly in targeting cancer cell metabolism.
Industry: Utilized in the development of new therapeutic agents and diagnostic tools.
Mécanisme D'action
GNE-140 exerce ses effets en inhibant l’activité de la lactate déshydrogénase A et de la lactate déshydrogénase B. Ces enzymes jouent un rôle crucial dans la conversion du pyruvate en lactate dans la voie glycolytique. En inhibant ces enzymes, GNE-140 perturbe les processus métaboliques des cellules cancéreuses, ce qui entraîne une réduction de la prolifération et une augmentation de l’apoptose .
Comparaison Avec Des Composés Similaires
Composés similaires
FX11 : Un autre inhibiteur de la LDHA avec des applications similaires en recherche sur le cancer.
Galloflavine : Inhibe à la fois la LDHA et la LDHB, mais avec une puissance et une sélectivité différentes.
NCI-737 : Un inhibiteur puissant de la LDHA avec des caractéristiques structurelles distinctes.
Unicité de GNE-140
GNE-140 est unique en raison de sa grande puissance et de sa sélectivité pour la LDHA et la LDHB. Il a une valeur de CI50 de 3 nM pour la LDHA et de 5 nM pour la LDHB, ce qui le rend considérablement plus puissant que son énantiomère S et d’autres composés similaires .
Si vous avez d’autres questions ou si vous avez besoin de plus de détails, n’hésitez pas à demander !
Propriétés
Numéro CAS |
165072-41-3 |
|---|---|
Formule moléculaire |
C12H16O2 |
Poids moléculaire |
192.25 g/mol |
Nom IUPAC |
6-methoxy-2,2-dimethyl-1,3-dihydroinden-1-ol |
InChI |
InChI=1S/C12H16O2/c1-12(2)7-8-4-5-9(14-3)6-10(8)11(12)13/h4-6,11,13H,7H2,1-3H3 |
Clé InChI |
SFMNWJYYJUYIIW-UHFFFAOYSA-N |
SMILES |
CC1(CC2=C(C1O)C=C(C=C2)OC)C |
SMILES canonique |
CC1(CC2=C(C1O)C=C(C=C2)OC)C |
Synonymes |
2,3-DIHYDRO-2,2-DIMETHYL-6-METHOXY-1H-INDEN-1-OL |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


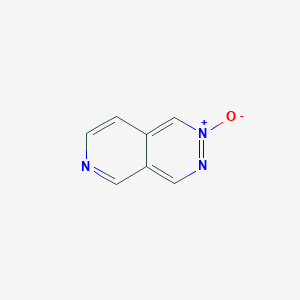
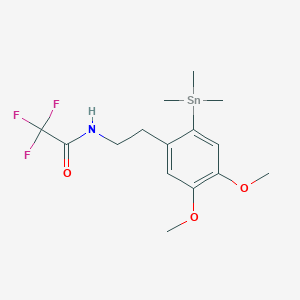

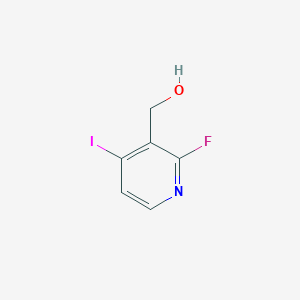
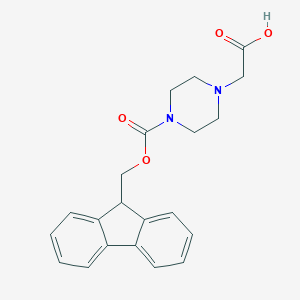
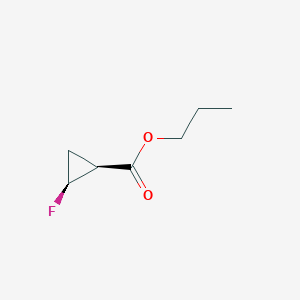



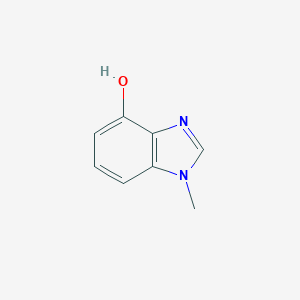

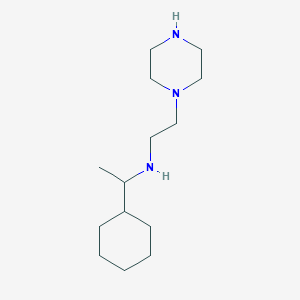
![Indolo[2,1-b]quinazoline-6,12-dione, 8-iodo-4-methoxy-](/img/structure/B69113.png)
